5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-5H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1-2H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNHQUYKAKAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the activation of α-trifluoromethylacrylic acid by acetic anhydride, forming a mixed anhydride intermediate. Urea then undergoes nucleophilic attack at the β-carbon of the activated acid, followed by cyclization and dehydration to yield the target compound. Key parameters include:
-
Temperature : 100°C
-
Reaction Time : 1 hour
-
Molar Ratio : 1:1 (acid:urea)
Heating at 100°C ensures complete activation of the carboxylic acid and promotes cyclization. Lower temperatures (e.g., 70°C) result in incomplete conversion, while prolonged heating (>2 hours) leads to decomposition byproducts.
Yield and Purification
The crude product precipitates upon cooling to 0°C, yielding 40% of the target compound. Evaporation of the filtrate and recrystallization from ethanol provides an additional 27%, totaling a 67% yield. Spectral data (IR, NMR) confirm the structure, with characteristic signals for the trifluoromethyl group (δ 120–125 ppm in 19F NMR) and carbonyl resonances (δ 165–170 ppm in 13C NMR).
| Parameter | Value |
|---|---|
| Starting Material | α-Trifluoromethylacrylic acid |
| Reagents | Urea, Acetic anhydride |
| Temperature | 100°C |
| Time | 1 hour |
| Yield (Crude) | 40% |
| Yield (After Recrystallization) | 67% |
Halogenation-Hydrolysis Pathway via 2,4-Dichloro-5-Trifluoromethylpyrimidine
An alternative route involves the synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine followed by hydrolysis to the corresponding diol. While this method is less direct, it offers flexibility for introducing additional substituents at the 2- and 4-positions.
Synthesis of the Dichloro Intermediate
The dichloro intermediate is prepared via chlorination of 5-trifluoromethylpyrimidine using chlorine gas or phosphorus oxychloride (POCl3). Patent US20140135497A1 highlights the use of organic peroxides (e.g., tert-butyl hydroperoxide) as catalysts, achieving >80% conversion at 60–80°C.
Hydrolysis to the Dione
The dichloro compound undergoes hydrolysis under acidic or basic conditions. For example, treatment with 6 M HCl at reflux for 12 hours replaces the chloro groups with hydroxyl groups, yielding the diol. Neutralization and recrystallization from aqueous ethanol provide the final product.
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | POCl3, 70°C, 6 hours | 85% |
| Hydrolysis | 6 M HCl, reflux, 12 hours | 75% |
| Overall Yield | – | 63.75% |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The cyclocondensation method offers higher scalability due to its one-pot nature and avoidance of halogenation reagents. In contrast, the halogenation-hydrolysis route requires handling corrosive chemicals (e.g., POCl3), complicating large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated pyrimidines.
Scientific Research Applications
Medicinal Chemistry
Overview : This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features enable it to interact with various biological targets, making it valuable in drug development.
Applications :
- Anticancer Agents : The compound has been utilized in the design of inhibitors targeting poly(ADP-ribose) polymerase (PARP-1), which is involved in DNA repair mechanisms. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy .
- TRPC5 Modulation : It has been identified as a potential modulator of TRPC5 channels, which are implicated in neuropsychiatric and neurodegenerative disorders. Compounds derived from 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione demonstrate significant inhibition of TRPC5-mediated ion currents, suggesting therapeutic potential for conditions such as nephropathy and seizures .
| Target | Compound Type | Therapeutic Area |
|---|---|---|
| PARP-1 | Inhibitor | Cancer Treatment |
| TRPC5 | Modulator | Neuropsychiatric Disorders |
Materials Science
Overview : The unique properties of this compound make it suitable for incorporation into advanced materials.
Applications :
- Polymer Synthesis : This compound can be integrated into polymer matrices to enhance thermal and chemical stability. The trifluoromethyl group contributes to improved resistance to solvents and elevated temperatures.
- Coatings and Adhesives : Its chemical properties allow for the development of coatings that require durability and resistance to environmental factors.
Biological Studies
Overview : The compound is employed as a biochemical probe in various biological research contexts.
Applications :
- Enzyme Mechanism Studies : Researchers utilize this compound to investigate enzyme interactions and mechanisms due to its ability to selectively bind to specific active sites.
- Pathway Probes : It serves as a tool for studying metabolic pathways by acting on key enzymes involved in cellular processes.
Case Studies
- PARP Inhibition Study :
- TRPC5 Channel Modulation :
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The keto groups participate in hydrogen bonding and other interactions, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents at the 5- and 6-positions. Below is a comparative analysis of 5-(trifluoromethyl)pyrimidine-2,4-dione with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives
Key Findings from Comparative Studies
Electron-Withdrawing vs. Electron-Donating Groups :
- The -CF₃ group in 5-(trifluoromethyl)pyrimidine-2,4-dione increases electron density at the pyrimidine core, improving resistance to oxidative degradation compared to hydroxyl or methyl substituents .
- In contrast, thioether substituents (e.g., in 7-thio derivatives) enhance radical scavenging by donating electrons via sulfur atoms .
Lipophilicity and Bioavailability :
- Chlorophenyl and arylalkyl substituents (e.g., in bis-pyrimidinediones) significantly increase lipophilicity, improving membrane permeability but reducing aqueous solubility .
- The trifluoromethyl group balances moderate lipophilicity (LogP ~1.2) with metabolic stability, making it favorable for CNS-targeting drugs .
Biological Activity: Antiviral Activity: 5-(Trifluoromethyl)pyrimidine-2,4-dione outperforms non-fluorinated analogs (e.g., 5-methyluracil) in inhibiting viral replication due to stronger hydrogen bonding with viral proteases . Antioxidant Activity: 7-Thio derivatives exhibit superior Fe²⁺-dependent antiradical activity compared to oxo analogs, attributed to sulfur’s redox-active properties .
Synthetic Accessibility :
- Bis-pyrimidinediones are synthesized via acid-catalyzed condensation of aldehydes and uracil, yielding stable products without side reactions .
- Trifluoromethylated derivatives require specialized fluorination methods, such as halogen exchange or trifluoromethylation reagents, increasing synthetic complexity .
Biological Activity
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, particularly in oncology and materials science.
Chemical Structure and Properties
The compound features a pyrimidine ring with a trifluoromethyl group at the 5-position and keto groups at the 2 and 4 positions. Its molecular formula is with a molecular weight of approximately 180.08 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potent candidate for drug development.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors : Common methods include the reaction of trifluoroacetic acid derivatives with urea or thiourea under controlled conditions using solvents like ethanol or acetonitrile.
- Industrial Production : Involves optimized synthetic routes for yield and purity, often employing continuous flow reactors.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values ranging from 29 to 59 µM against four different cancer cell lines, with notable activity against EGFR and CDK2 enzymes .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 5k | 40-204 | EGFR, Her2, VEGFR2, CDK2 |
| Sunitinib | 261 | Reference |
- Mechanistic Insights : The mechanism involves inducing cell cycle arrest and apoptosis in HepG2 cells, characterized by increased pro-apoptotic proteins like caspase-3 and Bax .
Other Biological Activities
Beyond anticancer effects, this compound has shown:
- Antifungal Activity : Compounds derived from this structure demonstrated significant antifungal properties against pathogens such as B. cinerea, with inhibition rates exceeding those of standard treatments like tebuconazole .
- Insecticidal Effects : The synthesized compounds also exhibited insecticidal activity, although less potent than established agents like doxorubicin .
Case Studies
- Cytotoxicity Assessment : A study evaluated various derivatives for their cytotoxic effects on cancer cell lines (PC3, K562, HeLa, A549) at concentrations as low as 5 µg/ml . Results indicated promising anticancer activities comparable to existing chemotherapeutics.
- Protein Kinase Inhibition Assays : In vitro assays revealed that certain derivatives displayed potent inhibitory activities against key kinase enzymes involved in cancer progression. The most active compound showed IC50 values lower than those of established inhibitors like sunitinib .
Q & A
Q. What are the synthetic strategies for preparing 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione and its derivatives?
A common approach involves the acid-catalyzed condensation of uracil with trifluoromethyl-substituted aldehydes. For example, reacting uracil with 4-nitrobenzaldehyde in aqueous HCl (70°C, 1:1 molar ratio) yields bis(pyrimidine-2,4(1H,3H)-dione) derivatives. Key optimization parameters include catalyst concentration (e.g., concentrated HCl), reaction time, and solvent selection (water for improved solubility and stability) . Isolation of intermediates, such as 5-(hydroxy(aryl)methyl)pyrimidine derivatives, is critical for mechanistic studies. Purification via hot methanol washing ensures high product purity .
Q. How is the structural characterization of this compound performed?
Characterization relies on a combination of spectroscopic and crystallographic techniques:
- 1H NMR : NH protons of the pyrimidine-dione core appear at 10–11 ppm, while benzylic CH protons resonate near 5.59 ppm .
- 13C NMR : Carbonyl (C=O) signals are observed at 150–163 ppm, and hydroxyl-bearing carbons at ~67 ppm .
- Single-crystal XRD : Determines molecular geometry and hydrogen-bonding patterns. For example, crystallizing intermediates in DMSO yields high-resolution structures (CCDC data available) .
Q. What methods are used to assess the compound’s stability and solubility?
- Thermogravimetric analysis (TGA) evaluates thermal stability under varying temperatures.
- HPLC or LC-MS monitors degradation products in aqueous or organic solvents.
- Solubility is tested in polar (water, DMSO) and nonpolar solvents (chloroform), with hydrophilic-lipophilic balance (HLB) calculated to guide formulation .
Advanced Research Questions
Q. What is the proposed reaction mechanism for synthesizing bis(pyrimidine-dione) derivatives?
The reaction proceeds via acid-catalyzed activation of the aldehyde, followed by nucleophilic attack by uracil to form a hydroxyalkyl intermediate. This intermediate undergoes an SN1-like substitution, where stabilization of the benzylic carbocation (e.g., by electron-withdrawing groups like -NO2) promotes bis-adduct formation. Mechanistic evidence includes isolation of 5-(hydroxy(4-nitrophenyl)methyl) intermediates and their subsequent conversion to bis-products .
Q. How can computational methods predict the compound’s bioactivity?
- Molecular docking (AutoDock/Vina) : Screens binding affinity to targets like HIV-1 capsid protein (CA). For example, compound 9a showed strong interaction with CA’s N-terminal domain in silico .
- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over time, analyzing hydrogen bonds and hydrophobic interactions. Free energy calculations (MM-PBSA) quantify binding energies .
Q. How are structure-activity relationships (SARs) analyzed for antiviral activity?
- Derivative libraries : Synthesize analogs with varying substituents (e.g., -CF3, -NO2) on the pyrimidine core and aryl groups.
- In vitro assays : Measure IC50 values against viral replication (e.g., HIV-1 in MT-4 cells).
- SAR trends : Electron-withdrawing groups (e.g., -CF3) enhance binding to viral proteins by increasing electrophilicity .
Q. How are crystallographic data used to resolve conflicting spectral results?
Single-crystal XRD provides unambiguous confirmation of regiochemistry and stereochemistry. For instance, XRD data resolved ambiguities in NMR assignments for 5-(hydroxy(4-nitrophenyl)methyl) intermediates by confirming the spatial arrangement of substituents .
Methodological Notes
- Contradiction handling : Discrepancies in reaction outcomes (e.g., unexpected bis-adducts vs. mono-adducts) are resolved by isolating intermediates and probing reaction conditions (e.g., acid strength, temperature) .
- Data validation : Cross-validate spectral data (NMR, XRD) with computational models (DFT-optimized geometries) to ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
